molecular formula C7H9F2NO3 B1489107 4-(3,3-Difluoroazetidin-1-yl)-4-oxobutanoic acid CAS No. 2092460-61-0

4-(3,3-Difluoroazetidin-1-yl)-4-oxobutanoic acid

Cat. No. B1489107
CAS RN: 2092460-61-0
M. Wt: 193.15 g/mol
InChI Key: DDCIBQMNUNQWFY-UHFFFAOYSA-N
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Description

“4-(3,3-Difluoroazetidin-1-yl)piperidine dihydrochloride” is a compound with a CAS Number of 1373503-66-2 . It has a molecular weight of 249.13 . Another related compound is “3-Fluoro-4-(3,3-difluoroazetidin-1-yl)benzaldehyde”, also known as DFAB. DFAB is a fluorinated aldehyde that possesses unique properties, making it a promising candidate for drug discovery and development.


Molecular Structure Analysis

The InChI code for “4-(3,3-Difluoroazetidin-1-yl)piperidine dihydrochloride” is 1S/C8H14F2N2.2ClH/c9-8(10)5-12(6-8)7-1-3-11-4-2-7;;/h7,11H,1-6H2;2*1H .


Physical And Chemical Properties Analysis

The physical form of “4-(3,3-Difluoroazetidin-1-yl)piperidine dihydrochloride” is a white solid . It should be stored at room temperature .

Scientific Research Applications

Synthesis and Antiinflammatory Activity

4-(2',4'-Difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoic acid analogs, related to the studied compound, have been synthesized and evaluated for their anti-inflammatory activity. These analogs include compounds with double bonds or a methyl group in position 3. However, none of these analogs reached the activity of the standard anti-inflammatory drug flobufen (Kuchař et al., 1995).

Cancer Research

The synthesis and antiproliferative activity of methyl 3/4-[[4-(2-substituted thiazol-4-yl)phenyl]amino]-3-oxopropanoate/4-oxobutanoate derivatives have been investigated. These compounds, including one similar to 4-(3,3-Difluoroazetidin-1-yl)-4-oxobutanoic acid, show potential as DNA gyrase inhibitors, suggesting applications in cancer treatment (Yurttaş et al., 2022).

Molecular Docking and Spectroscopic Studies

Molecular docking and vibrational, structural, electronic, and optical studies have been conducted on compounds including 4 – [(2, 6 – dichlorophenyl) amino] 2 –methylidene 4 – oxobutanoic acid, closely related to the compound . These studies provide insight into the reactivity and potential applications of these compounds in biological activities, such as inhibiting the Placenta growth factor (PIGF-1) (Vanasundari et al., 2018).

Synthesis and Antitumor Activities

4-(1H-indol-1-yl)-4-oxobutanoic acid spliced podophyllotoxin derivatives have been synthesized and evaluated for their antitumor activities. These derivatives, similar to this compound, show significant inhibitory effects on tumor cells, offering potential in the development of new anti-tumor drugs (Yang et al., 2023).

Pharmacological Profile

The pharmacological profile of 4-(2’,4’-Difluorobiphenyl-4-yl)-2-methylbutyric acid, a compound similar to the one , shows strong anti-inflammatory, antiarthritic, and immunomodulatory effects, indicating potential therapeutic applications (Bulej et al., 2005).

Antioxidant Properties

Research on 4-hydroxycoumarin derivatives, including 4-[1-(4-hydroxy-2-oxo-2H-chromen-3-yl)-2-(ethoxycarbonyl)-3-oxobutyl]benzoic acid, related to the compound of interest, shows promising antioxidant properties. These properties suggest potential applications in oxidative stress-related conditions (Stanchev et al., 2009).

Safety and Hazards

The safety information for “4-(3,3-Difluoroazetidin-1-yl)piperidine dihydrochloride” indicates that it has a GHS07 signal word of “Warning” with hazard statements H315, H319, and H335 . Precautionary statements include P261, P305+351+338, and P302+352 .

properties

IUPAC Name

4-(3,3-difluoroazetidin-1-yl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F2NO3/c8-7(9)3-10(4-7)5(11)1-2-6(12)13/h1-4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDCIBQMNUNQWFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CCC(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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